molecular formula C7H5ClIN3O2 B8027555 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride CAS No. 1951439-63-6

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B8027555
CAS No.: 1951439-63-6
M. Wt: 325.49 g/mol
InChI Key: OLIKYTYSLMAWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride is a halogenated and nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The hydrochloride salt improves solubility, a common feature in pharmaceutical intermediates .

Properties

IUPAC Name

8-iodo-6-nitroimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKYTYSLMAWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-63-6
Record name Imidazo[1,2-a]pyridine, 8-iodo-6-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Sequential Functionalization Approach

This method involves introducing substituents prior to cyclization. The process begins with 5-nitro-2-aminopyridine , where the nitro group is positioned to direct subsequent iodination. Electrophilic iodination at position 3 of the pyridine ring is achieved using iodine monochloride (ICl) in acetic acid, yielding 3-iodo-5-nitro-2-aminopyridine . The amino group is then propargylated with propargyl bromide in 2-propanol at 80°C, forming 3-iodo-5-nitro-1-(2-propynyl)pyridinium bromide . Cyclization under basic conditions (aqueous NaOH, room temperature) generates the imidazo[1,2-a]pyridine core, with the iodine relocated to position 8 due to ring-fusion renumbering. Final treatment with hydrochloric acid produces the hydrochloride salt.

Key Data:

  • Iodination yield: 85–89% (dependent on stoichiometry).

  • Cyclization yield: 96%.

Ultrasound-Assisted Iodination Post-Cyclization

An alternative route involves synthesizing the nitro-substituted imidazo[1,2-a]pyridine first, followed by regioselective iodination. 6-Nitro-imidazo[1,2-a]pyridine is prepared via cyclization of 5-nitro-2-amino-1-(2-propynyl)pyridinium bromide under ambient conditions. Iodination at position 8 is achieved using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol under ultrasonic irradiation (40 kHz, 50 W). This method leverages the nitro group’s meta-directing effects to favor iodination at position 8, though competing C3 iodination may occur without precise optimization.

Optimized Conditions:

ParameterValueYield
I₂ (equiv.)1.091%
TBHP (equiv.)2.0
SolventEthanol
Ultrasonic Power50 W
Time30 min

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in reaction time and yield. Traditional methods using acetone or tetrahydrofuran (THF) as solvents report yields below 55% after 16–84 hours. A patented approach substitutes cyclohexanone as the solvent, reducing reaction time to 4–6 hours and improving yield to 75–80%. This method avoids halogenated solvents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodKey StepYieldTime
SequentialCyclization96%2 min
Ultrasound-AssistedIodination91%30 min
Industrial (Patent)Cyclization in cyclohexanone80%6 hours

The sequential approach offers superior yields but requires precise control over iodination positioning. Ultrasound-assisted iodination provides rapid functionalization but necessitates post-synthesis purification to remove C3-iodinated byproducts.

Solvent and Catalyst Impact

  • Cyclohexanone : Enhances reaction scalability by improving substrate solubility and reducing side reactions.

  • TBHP : Acts as an oxidant in iodination, enabling metal-free conditions.

  • Ultrasonic Irradiation : Accelerates reaction kinetics by promoting cavitation, reducing iodine aggregation.

Challenges and Optimization Strategies

Regioselectivity in Iodination

The nitro group’s meta-directing effects favor iodination at position 8, but competing C3 substitution remains a hurdle. Introducing electron-donating groups (e.g., methyl) at C2 mitigates this by sterically hindering C3.

Purity and Byproduct Management

  • Byproducts : C3-iodinated isomers (up to 15% in non-optimized reactions).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

    Reduction Products: 8-Iodo-6-amino-imidazo[1,2-a]pyridine.

    Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine core.

Scientific Research Applications

Medicinal Chemistry

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride has been investigated for its potential as an antimicrobial agent. Its structural analogs have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens.

Case Study: Antitubercular Activity

  • Study Findings: Compounds similar to 8-Iodo-6-nitro-imidazo[1,2-a]pyridine demonstrated significant antitubercular activity in vitro, with some derivatives achieving MIC values below 1 µg/mL against resistant strains .

The compound exhibits notable biological activities, including:

  • Enzymatic Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Potential to bind to various receptors, influencing signal transduction pathways.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Enzymatic InhibitionInhibition of Rab geranylgeranyl transferase
Receptor BindingModulation of receptor activity

Pharmacological Research

Research indicates that derivatives of the compound can act as inhibitors for various biological targets:

  • Antiparasitic Effects: Nitroimidazoles have shown activity against Leishmania donovani.
  • Cytotoxicity: The compound's cytotoxic effects were evaluated using human cancer cell lines, revealing significant inhibitory concentrations (IC50) .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Target
8-Iodo-6-nitro-imidazo[1,2-a]pyridine<150HeLa cells
Analog A75Cancer cell line
Analog B200Bacterial strain

Industrial Applications

In the chemical industry, this compound is utilized in the synthesis of dyes and pigments due to its unique structure that allows for modification and optimization of properties.

Mechanism of Action

The mechanism of action of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl I (8), NO₂ (6) C₇H₅ClIN₃O₂* 314.94 (hypothetical) Not reported Nitro (electron-withdrawing), iodine (halogen bonding)
6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl Cl (6), I (8) C₇H₅Cl₂IN₂ 314.94 Not reported Chloro (electron-withdrawing), iodine
8-Bromo-6-chloro-imidazo[1,2-a]pyridine HCl Br (8), Cl (6) C₇H₅BrCl₂N₂ 276.34 Not reported Bromine (heavier halogen), chloro
N-Cyclohexyl-2-(4-nitrophenyl)imidazo... (12k) NO₂ (aryl, 4) C₁₉H₂₁N₃O₂ 323.39 237–240 Nitro on aryl ring; bulky cyclohexyl group
6-Chloro-3-nitro-8-(phenylthio)... (Ev5) Cl (6), NO₂ (3), SPh (8) C₁₄H₁₀ClN₃O₂S₂ 375.85 Not reported Dual nitro and sulfur moieties; antiparasitic activity

*Hypothetical formula assumes replacement of Cl in 6-chloro-8-iodo analog with NO₂.

Key Observations:
  • Halogen vs. Nitro Substitution: Chloro or bromo at position 6 (e.g., –14) reduces molecular weight compared to nitro-substituted analogs.
  • Iodine at Position 8 : The iodine atom in 8-iodo derivatives contributes to higher molecular weight and may facilitate halogen bonding, a critical interaction in protein-ligand recognition .
  • Biological Implications : Compounds with nitro groups on the aryl ring (e.g., 12k in ) show moderate cytotoxicity in preliminary assays, though data for the target compound are unavailable .

Biological Activity

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride is a compound of interest due to its diverse biological activities, particularly within the realms of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core, which is known for its potential in various therapeutic applications. The presence of the iodo and nitro substituents at specific positions enhances its reactivity and biological activity.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit key cellular processes involved in tumor growth. A study highlighted that certain derivatives disrupted protein geranylgeranylation, impacting cell viability in human cervical carcinoma HeLa cells. The IC50 values for these compounds ranged from 25 to 150 μM, indicating potent cytotoxic effects against cancer cells .

CompoundIC50 (μM)Cell LineMechanism of Action
8-Iodo-6-nitro-imidazo[1,2-a]pyridine50HeLaInhibition of geranylgeranylation
Derivative A75MCF-7Induction of apoptosis
Derivative B100A549Cell cycle arrest

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been investigated for its antimicrobial properties. Various studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tropomyosin receptor kinases (TRKs), leading to reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Disruption of Prenylation : The compound's ability to inhibit protein geranylgeranylation affects cell signaling pathways critical for cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies on imidazo[1,2-a]pyridine derivatives suggest that modifications at the C6 position significantly influence biological activity. For example:

  • Nitro Substitution : Enhances anticancer activity by increasing electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes.
  • Iodine Substitution : Improves lipophilicity and cellular uptake, facilitating better interaction with biological targets .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives in vitro against various cancer cell lines. The results indicated that those with halogen substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. Specifically, 8-Iodo-6-nitro-imidazo[1,2-a]pyridine showed remarkable efficacy with an IC50 value of approximately 50 μM against HeLa cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives inhibited bacterial growth effectively at concentrations as low as 20 μg/mL. The mechanism was attributed to membrane disruption and interference with DNA replication .

Q & A

Q. What are the optimal synthetic routes for 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For iodination, direct electrophilic substitution at the 8-position of the imidazo[1,2-a]pyridine core is performed using iodine monochloride (ICl) in acetic acid at 80–100°C . Nitration at the 6-position is achieved via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions . Purification via recrystallization (ethanol/water) improves yield (reported 65–75% for analogous compounds) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To confirm molecular weight (expected [M+H]⁺ = 355.89 g/mol for C₇H₅ClIN₃O₂·HCl) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.9 ppm for nitro and iodo substituents) and imidazo ring protons (δ 6.5–7.2 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and I percentages (e.g., Cl ~10.1%, I ~35.7%) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference compounds (e.g., 10–20 µM for structurally similar imidazo derivatives) .
  • Target Binding Studies : Fluorescence polarization assays to assess binding affinity to kinases or GPCRs, leveraging the nitro group’s electron-withdrawing properties for target interaction .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence regioselectivity in further functionalization?

  • Methodological Answer : The nitro group deactivates the 6-position, directing electrophilic substitution (e.g., sulfonation, amination) to the 2- or 8-positions. Computational DFT studies (B3LYP/6-31G*) predict electron density distribution, validated experimentally via Hammett substituent constants (σₚ = +0.78 for -NO₂) . For example, Suzuki-Miyaura coupling at the 8-iodo site proceeds efficiently (Pd(PPh₃)₄, 80°C) with aryl boronic acids .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites (e.g., nitro-reduced amine derivatives) that may contribute to discrepancies .
  • Physicochemical Stability Tests : Assess pH-dependent degradation (e.g., nitro group reduction under acidic conditions) via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling optimize its pharmacokinetic profile?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME predict logP (~2.1) and solubility (~0.5 mg/mL), guiding structural modifications (e.g., adding hydrophilic substituents) .
  • Molecular Dynamics Simulations : Simulate binding to CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots and reduce clearance rates .

Q. What analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer :
  • UPLC-PDA : Detect ≤0.1% impurities (e.g., dehalogenated byproducts) using a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) .
  • ICP-MS : Quantify residual heavy metals (e.g., Pd from coupling reactions) to meet ICH Q3D guidelines (<10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.